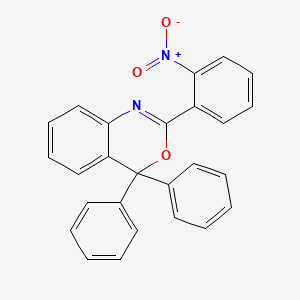

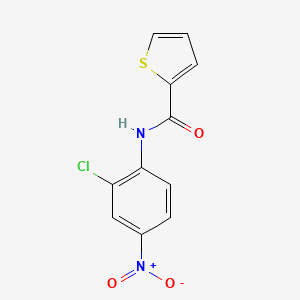

![molecular formula C17H14BrN3O6 B5501669 6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives, such as "6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione", are compounds of interest due to their varied chemical properties and potential applications in pharmaceuticals. These compounds often exhibit unique physical and chemical characteristics because of their heterocyclic structure and functional groups.

Synthesis Analysis

The synthesis of bromo-substituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives involves bromination of dimethyl-1-(ω-hydroxyalkyl) pyrimidinediones, leading to mono-bromo and dibromo derivatives with potential for further functionalization (Kinoshita et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives features a pyrimidine ring that can undergo various substitutions, affecting the compound's electronic and spatial configuration. These substitutions can significantly influence the reactivity and interaction of the molecule with biological targets.

Chemical Reactions and Properties

Pyrimidine derivatives participate in cycloaddition and Michael-type reactions, leading to a range of products including pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines. These reactions are facilitated by the electron-rich nature of the vinyl and azavinyl pyrimidinediones, indicating a versatile reactivity profile (Walsh & Wamhoff, 1989).

Applications De Recherche Scientifique

Synthetic Applications

Multisubstituted Tetrahydropyrimidines Synthesis : A study by Vincze et al. (2015) discusses a simple route to synthesize multisubstituted tetrahydropyrimidines, including densely substituted pyrimidine and pyrrolo-pyrimidine derivatives. This synthetic approach benefits from mild reaction conditions, easy workup, and inexpensive reagents, suggesting potential utility in synthesizing complex pyrimidinedione derivatives like the one (Vincze et al., 2015).

Bromosubstituted Pyrimidinedione Derivatives : Kinoshita et al. (1992) synthesized bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, demonstrating methods for introducing bromo substituents into the pyrimidinedione framework, which could be relevant for the synthesis and modification of the compound (Kinoshita et al., 1992).

Biological Activities

Antiviral Activity of Pyrimidine Derivatives : Research by Hocková et al. (2003) on 2,4-diamino-6-substituted pyrimidines demonstrates their application in antiviral activity, particularly against retroviruses. Although the specific compound is not studied, the findings imply the potential of structurally related pyrimidinediones in biomedical research (Hocková et al., 2003).

Material Science Applications

Metal Complexes with Pyridine and Poly(4-vinylpyridine) Containing Uracil : A study by Kurose et al. (1990) on the complexation of monomeric and polymeric compounds containing uracil with bivalent metal ions may offer insights into the potential for developing metal-organic frameworks or sensors using pyrimidinedione derivatives (Kurose et al., 1990).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[(E)-2-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O6/c1-3-7-27-15-11(18)8-10(9-13(15)26-4-2)5-6-12-14(21(24)25)16(22)20-17(23)19-12/h1,5-6,8-9H,4,7H2,2H3,(H2,19,20,22,23)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGRLKZKJRQLIS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

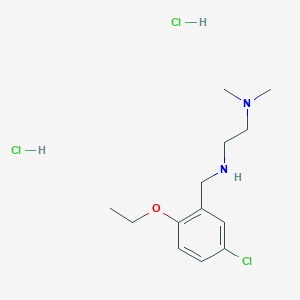

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

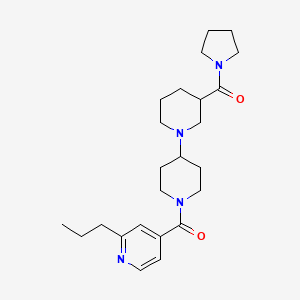

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

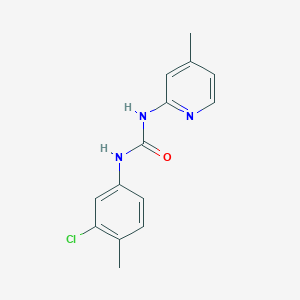

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501659.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501687.png)

![(3S*,4S*)-1-[1-(4-biphenylyl)-1H-tetrazol-5-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5501690.png)